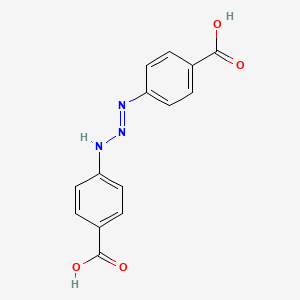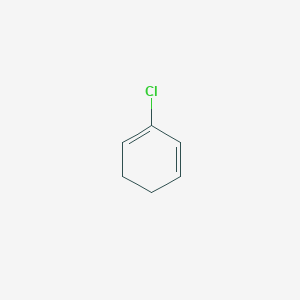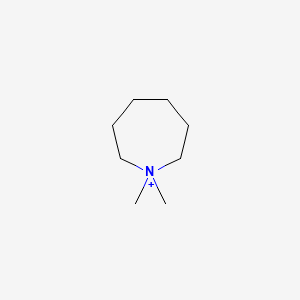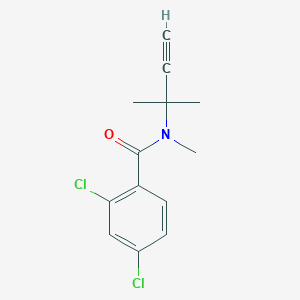
1,3-Di(4-carboxyphenyl)triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(4-carboxyphenyl)triazene typically involves the reaction of 4-carboxyaniline with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with another molecule of 4-carboxyaniline under controlled conditions to yield the desired triazene compound . The reaction conditions often require maintaining a low temperature to ensure the stability of the diazonium salt and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(4-carboxyphenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Di(4-carboxyphenyl)triazene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Di(4-carboxyphenyl)triazene involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes. In biological systems, it may exert its effects by interfering with cellular signaling pathways, leading to antimetastatic and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyltriazene: A simpler triazene compound with similar structural features but lacking the carboxyl groups.
1,3-Di(4-pyridyl)triazene: Another triazene derivative with pyridyl groups instead of carboxyphenyl groups.
1,3-Di(4-carboxyphenyl)benzene: A related compound with a benzene core instead of a triazene moiety.
Uniqueness
1,3-Di(4-carboxyphenyl)triazene stands out due to its dual carboxyphenyl groups, which enhance its reactivity and potential for forming stable complexes. This makes it particularly valuable in coordination chemistry and materials science .
Propiedades
Número CAS |
55842-27-8 |
|---|---|
Fórmula molecular |
C14H11N3O4 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
4-[2-(4-carboxyphenyl)iminohydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O4/c18-13(19)9-1-5-11(6-2-9)15-17-16-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,15,16)(H,18,19)(H,20,21) |
Clave InChI |
BOBJDVKXOOZPFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NN=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)

![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

